molecular formula C49H69ClN4O6 B12367833 Cy5-PEG3-TCO

Cy5-PEG3-TCO

Cat. No.: B12367833
M. Wt: 845.5 g/mol
InChI Key: MLYDOKJGDBYTOW-YUZSSDIYSA-N
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Description

Cy5-PEG3-TCO is a dye derivative of Cyanine 5 (Cy5) containing three polyethylene glycol units. This compound is known for its ability to undergo an inverse electron demand Diels-Alder reaction with molecules bearing tetrazine groups. This property makes it highly valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5-PEG3-TCO involves the conjugation of Cyanine 5 with a polyethylene glycol linker and a trans-cyclooctene (TCO) group. The reaction typically occurs under mild conditions, often in an aqueous environment to maintain the stability of the dye and the polyethylene glycol units. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. Quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Cy5-PEG3-TCO has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cy5-PEG3-TCO involves its ability to undergo an inverse electron demand Diels-Alder reaction with tetrazine-bearing molecules. This reaction forms a stable covalent bond, allowing for the specific and efficient conjugation of this compound to target molecules. The molecular targets and pathways involved in this process are primarily related to the bioorthogonal chemistry of the TCO and tetrazine groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cy5-PEG3-TCO is unique due to its ability to undergo the inverse electron demand Diels-Alder reaction, which is highly specific and efficient. This property makes it particularly valuable for applications requiring rapid and stable conjugation under mild conditions .

Properties

Molecular Formula

C49H69ClN4O6

Molecular Weight

845.5 g/mol

IUPAC Name

[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride

InChI

InChI=1S/C49H68N4O6.ClH/c1-48(2)40-23-16-18-25-42(40)52(5)44(48)27-13-9-14-28-45-49(3,4)41-24-17-19-26-43(41)53(45)32-20-10-15-29-46(54)50-30-33-56-35-37-58-38-36-57-34-31-51-47(55)59-39-21-11-7-6-8-12-22-39;/h9,11,13-14,16-19,21,23-28,39H,6-8,10,12,15,20,22,29-38H2,1-5H3,(H-,50,51,54,55);1H/b21-11+;

InChI Key

MLYDOKJGDBYTOW-YUZSSDIYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-]

Origin of Product

United States

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